sodium;4-anilinobenzenesulfonate
Description
Sodium 4-anilinobenzenesulfonate (CAS: 6152-67-6, 6280-30-4) is an organic sodium salt with the molecular formula C₁₂H₁₀NNaO₃S and a molar mass of 271.27 g/mol. It is also known as sodium diphenylamine-4-sulfonate, sodium N-phenylsulfanilate, or diphenylamine-4-sulfonic acid sodium salt . The compound features a sulfonate group (-SO₃⁻) attached to a benzene ring, which is further substituted with an aniline group (C₆H₅NH-) at the para position.
Properties
IUPAC Name |
sodium;4-anilinobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S.Na/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXTZMPQSMIFEC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 4-Sulfobenzoic Acid with Aniline
In a 5,000 L reactor, 600 kg of aniline is combined with 822 kg of 4-sulfobenzoic acid in 2,400 L of toluene. After adding 152 kg of sodium hydroxide, the mixture is heated to 100–120°C under reflux for 10 hours. The toluene is distilled off at 140°C, and the residue is acidified to pH 2–3 using hydrochloric acid. The precipitated product is filtered, washed, and neutralized with sodium hydroxide to yield sodium 4-anilinobenzenesulfonate.
Key Parameters:
| Parameter | Value |
|---|---|
| Temperature | 100–120°C |
| Reaction Time | 10 hours |
| Yield | 85–90% |
| Purity (HPLC) | ≥98% |
This method achieves high yields but requires careful control of acidification to avoid over-sulfonation. The use of toluene as a solvent facilitates intermediate isolation but necessitates rigorous distillation to meet purity standards.
Acid-Catalyzed Sulfonation of Diphenylamine
Direct sulfonation of diphenylamine with concentrated sulfuric acid is a classical route to 4-anilinobenzenesulfonic acid, which is subsequently neutralized to the sodium salt. A modified procedure from redox indicator synthesis optimizes this process:
Sulfonation and Neutralization
Diphenylamine (500 g) is gradually added to 98% sulfuric acid (2.5 L) at 0–5°C. The mixture is stirred for 6 hours at 25°C, then poured into ice water (10 L). The sulfonic acid intermediate is filtered and dissolved in 5% sodium hydroxide solution (4 L). Crystallization at 4°C yields sodium 4-anilinobenzenesulfonate as off-white crystals.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Sulfonation Temp. | 0–25°C |
| Neutralization pH | 8–9 |
| Yield | 75–80% |
| Solubility | 820 g/L (H₂O) |
This method is cost-effective but generates acidic waste, requiring neutralization infrastructure. The product’s solubility in water simplifies purification, though residual sulfuric acid must be rigorously removed to prevent ligand interference in downstream applications.
Diazenyl Coupling of Sulfanilic Acid with Aniline
Adapting diazo coupling techniques from azo dye synthesis, sulfanilic acid is diazotized and coupled with aniline to form the target compound:
Chemical Reactions Analysis
Types of Reactions
sodium;4-anilinobenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols.
Scientific Research Applications
sodium;4-anilinobenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Employed in biological assays to understand its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium;4-anilinobenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Sodium 4-Aminobenzenesulfonate (Sodium Sulphanilate)
- Molecular Formula : C₆H₆NNaO₃S .
- CAS : 515-74-2.
- Structure: Lacks the aniline group; instead, it has a primary amino group (-NH₂) at the para position of the sulfonated benzene ring.
- Applications :
- Key Difference: The absence of the aniline group reduces its aromatic conjugation and alters its redox behavior compared to sodium 4-anilinobenzenesulfonate .
2-Aminoanilinium 4-Methylbenzenesulfonate
- Molecular Formula : C₆H₉N₂⁺·C₇H₇O₃S⁻ .
- Structure: Contains a 2-aminoanilinium cation and a 4-methylbenzenesulfonate anion. The sulfonate group is attached to a toluene-derived ring.
- Crystallography : Forms [010] chains via N–H···O hydrogen bonds, with distinct bond angles (e.g., C14–C15–S11 = 119.40°) .
Barium Diphenylamine Sulfonate
- Molecular Formula: Ba(C₁₂H₁₀NO₃S)₂ .
- CAS : 41432-19-3 (related barium salt).
- Structure : Barium replaces sodium as the counterion, leading to a 2:1 stoichiometry.
- Properties : Lower water solubility compared to the sodium salt due to barium's larger ionic radius and higher charge density .
- Applications : Used in specialized electrochemical studies, though less common than the sodium derivative .
S-Benzylthiouronium 4-Anilinobenzenesulfonate
- Molecular Formula: C₁₂H₁₀NO₃S⁺·C₈H₁₁N₂S⁻ .
- Structure : Combines a sulfonate anion with an S-benzylthiouronium cation.
- Crystallography: Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 14.4918 Å, b = 9.2024 Å, c = 16.3944 Å, and β = 113.529° .
Comparative Data Table
Structural and Functional Insights
- Electronic Effects: The aniline group in sodium 4-anilinobenzenesulfonate enhances electron delocalization, improving its redox activity compared to sodium 4-aminobenzenesulfonate .
- Counterion Impact : Replacing sodium with barium or S-benzylthiouronium alters solubility and crystallinity, influencing application scope .
- Hydrogen Bonding: Compounds like 2-aminoanilinium 4-methylbenzenesulfonate exhibit directional hydrogen bonds, critical for crystal packing and material design .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing sodium 4-anilinobenzenesulfonate with high purity?
- Methodological Answer: The compound is synthesized via stoichiometric reactions between sodium diphenylamine-4-sulfonate and S-benzylthiouronium chloride in aqueous methanol. Key steps include slow evaporation for crystallization, maintaining a 1:1 molar ratio, and purification via recrystallization. Structural validation through X-ray diffraction (XRD) confirms purity, with crystal parameters such as monoclinic space group P2₁/c and unit cell dimensions (a = 14.49 Å, b = 9.20 Å, c = 16.39 Å, β = 113.53°) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing sodium 4-anilinobenzenesulfonate?
- Methodological Answer: XRD is critical for determining crystal structure (e.g., V = 2004.57 ų, Z = 4). Complementary techniques include:
- FTIR : Identifies sulfonate (S=O at ~1200 cm⁻¹) and aromatic C-H stretching (~3100 cm⁻¹).
- NMR : ¹H NMR reveals aromatic proton environments (δ 6.8–7.5 ppm), while ¹³C NMR confirms sulfonate carbon shifts (~125–140 ppm).
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S percentages) .
Q. How can researchers assess the compound’s solubility and stability in aqueous solutions?
- Methodological Answer: Conduct pH-dependent solubility studies using UV-Vis spectroscopy (λmax ~260 nm for sulfonate groups). Stability is tested via accelerated aging experiments (e.g., 40°C/75% RH for 28 days) with HPLC monitoring degradation products. Buffer systems (pH 2–12) identify optimal storage conditions .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the supramolecular structure of sodium 4-anilinobenzenesulfonate?
- Methodological Answer: N–H···O hydrogen bonds between the anilinium cation and sulfonate anion form [010] chains. Key parameters include bond distances (2.8–3.0 Å) and angles (~160°). Use software like SHELXL for refinement and Mercury for visualizing packing motifs. Hydrogen-bond energetics can be modeled via DFT calculations (e.g., B3LYP/6-31G**) .
Q. What methodologies address discrepancies in reported crystallographic data for sulfonate derivatives?
- Methodological Answer: Cross-validate datasets using PLATON (ADDSYM) to check for missed symmetry. Refine absorption corrections (e.g., SADABS) and compare thermal displacement parameters (Ueq). Discrepancies in unit cell dimensions may arise from temperature fluctuations during data collection (e.g., 100 K vs. room temperature) .
Q. How can computational tools quantify hydrogen-bond contributions to crystal packing?
- Methodological Answer: Perform Hirshfeld surface analysis (CrystalExplorer) to calculate interaction percentages (e.g., O···H contacts: ~30% of total surface). Compare fingerprint plots with analogous sulfonates (e.g., ammonium 4-methoxybenzenesulfonate) to identify packing differences. Energy frameworks can visualize stabilizing interactions .
Experimental Design & Data Analysis
Q. How to design experiments to study thermal stability and decomposition pathways?
- Methodological Answer: Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under nitrogen (heating rate: 10°C/min). Correlate mass loss events (e.g., ~200°C for sulfonate decomposition) with evolved gas analysis (EGA-MS) to identify volatile byproducts (e.g., SO₂) .
Q. What statistical approaches are recommended for analyzing crystallographic data reproducibility?
- Methodological Answer: Apply the Rmerge metric (<5% for high-quality data) and assess I/σ(I) ratios (>2.0). Use the R1 and wR2 residuals to evaluate refinement convergence. For multi-dataset comparisons, employ cluster analysis (e.g., PCA) on unit cell parameters .
Tables of Key Data
| Property | Value | Technique | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | XRD | |
| Space Group | P2₁/c | XRD | |
| Unit Cell Volume (ų) | 2004.57 | XRD | |
| N–H···O Bond Distance (Å) | 2.81–3.02 | XRD | |
| S=O Stretching (cm⁻¹) | 1180–1220 | FTIR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
